N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
Description
Structure and Synthesis
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a 3-hydroxypropyl chain, and a 2-(trifluoromethyl)benzoyl moiety. The compound’s synthesis likely involves coupling a substituted benzoic acid (e.g., 2-(trifluoromethyl)benzoic acid) with an amine-containing intermediate, such as 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropylamine, using carbodiimide-based coupling reagents like HATU or EDCI, as observed in analogous syntheses . The benzo[d][1,3]dioxole ring enhances metabolic stability and lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and bioavailability .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)13-4-2-1-3-12(13)17(24)22-8-7-14(23)11-5-6-15-16(9-11)26-10-25-15/h1-6,9,14,23H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOASKASCQDIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various bioactive molecules. Its chemical formula is with a molecular weight of approximately 364.32 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole structure can inhibit specific enzymes, which may play roles in cancer progression or insect growth regulation .
- Cell Cycle Arrest and Apoptosis : Similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting microtubule assembly and affecting cellular signaling pathways .
Anticancer Properties
Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, one study reported that related compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells through mechanisms involving microtubule disruption .
Insect Growth Regulation
Insect growth regulators (IGRs) are known to disrupt physiological processes in insects. Research has identified similar benzo[d][1,3]dioxole derivatives as promising candidates for IGRs due to their ability to inhibit chitinase enzymes in pests like Ostrinia furnacalis and Plutella xylostella, leading to impaired growth and development .
1. Anticancer Activity Study
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The compound was found to interact with microtubules, leading to cell cycle arrest.
2. Insecticidal Activity Study
Another study focused on the insecticidal properties of benzo[d][1,3]dioxole derivatives. The lead compound demonstrated potent inhibitory activity against chitinases with Ki values indicating strong binding affinity. The compound exhibited effective insecticidal activity against targeted pests, suggesting its potential as a novel IGR.
Data Table: Biological Activities Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Cell cycle arrest and apoptosis | |
| Insect Growth Regulation | Chitinase Enzymes | Impaired growth and molting |
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further studies are required to evaluate its metabolism and potential toxicity. Preliminary assessments indicate low Ames test toxicity and non-carcinogenic properties .
Comparison with Similar Compounds
Key Structural Features
- 3-Hydroxypropyl chain : Provides hydrogen-bonding capability and flexibility.
- 2-(Trifluoromethyl)benzamide : Enhances electronegativity and resistance to enzymatic degradation.
Structural Analogues and Functional Group Variations
The following table highlights structural and functional differences between the target compound and related benzamide derivatives:
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves a multi-step approach:
Step 1: Condensation of 1,3-benzodioxol-5-ylpropane-1,3-diol with a hydroxypropylamine derivative under basic conditions (K₂CO₃, DMF, 80°C, 12h) to form the hydroxypropyl intermediate .
Step 2: Amidation with 2-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (0–5°C, 4h), using triethylamine as a base .
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields the final product with 45–68% purity, confirmed by HPLC (>95%) .
Critical Conditions:
- Temperature control during amidation to prevent racemization.
- Anhydrous solvents to avoid hydrolysis of the trifluoromethyl group.
- Stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize byproducts .
Advanced: How can researchers resolve contradictory bioactivity data between in vitro and cellular assays?
Answer:
Discrepancies may arise from:
Cell Permeability: Use parallel assays with membrane-permeable (e.g., acetoxymethyl esters) vs. impermeable substrates .
Off-Target Effects: Employ chemical proteomics (activity-based protein profiling) to identify non-target interactions .
Binding Affinity Validation: Compare in vitro (ITC, Kd = 38 nM) and cellular (ED50 = 120 nM) data via dose-response curves .
Methodological Recommendations:
- Use isothermal titration calorimetry (ITC) in cell lysates to account for macromolecular crowding effects.
- Conduct CRISPR knockouts of suspected off-target receptors to isolate primary mechanisms .
Structural Analysis: What advanced techniques characterize the stereochemistry of the hydroxypropyl moiety?
Answer:
X-Ray Crystallography: Resolves C3 hydroxyl configuration (bond angles: 109.5° ± 2°, bond length: 1.42 Å) .
NOESY NMR: Correlates spatial proximity between H-3 (δ 4.12 ppm, triplet) and benzo[d][1,3]dioxole protons (δ 6.8–7.1 ppm) .
Vibrational Circular Dichroism (VCD): Determines absolute configuration with 93% concordance to crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
